molecular formula C10H20N2O B2584247 1-(4-Methylpiperazin-1-yl)pentan-1-one CAS No. 10001-06-6

1-(4-Methylpiperazin-1-yl)pentan-1-one

Cat. No.: B2584247
CAS No.: 10001-06-6
M. Wt: 184.283
InChI Key: JDNGEKSTTQZLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)pentan-1-one is a chemical compound with the molecular formula C 10 H 20 N 2 O and a molecular weight of 184.28 g/mol . Its structure features a pentan-1-one chain linked to the nitrogen of a 4-methylpiperazine ring, a motif commonly explored in medicinal and synthetic chemistry. The compound is identified by CAS Number 10001-06-6 . This compound serves as a valuable building block in organic synthesis and drug discovery research . The piperazine scaffold is a privileged structure in pharmacology, frequently found in molecules designed to interact with the central nervous system. As such, this ketone derivative is primarily used in the design and synthesis of novel bioactive molecules , acting as a key intermediate to impart specific physicochemical and binding properties to potential drug candidates . Researchers utilize it to develop compound libraries for high-throughput screening or to optimize lead compounds in projects targeting various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNGEKSTTQZLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10001-06-6
Record name 1-(4-methylpiperazin-1-yl)pentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylpiperazin-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.

Reaction Scheme: [ \text{4-Methylpiperazine} + \text{Pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

Antimalarial Activity

Recent studies have identified derivatives of 1-(4-Methylpiperazin-1-yl)pentan-1-one as promising candidates against chloroquine-resistant malaria. For instance, a novel derivative demonstrated significant activity against malaria parasites in both in vitro and in vivo models. The structure-activity relationship (SAR) studies indicated that modifications to the side chain could enhance efficacy against resistant strains, making it a valuable lead for further development .

Anticancer Potential

Research has also highlighted the anticancer properties of compounds related to this compound. Certain derivatives have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer. These compounds operate through mechanisms such as apoptosis induction and cell cycle arrest, demonstrating their potential as therapeutic agents in oncology .

Case Study 1: Antimalarial Efficacy

A study evaluated the efficacy of a derivative of this compound against chloroquine-resistant Plasmodium falciparum strains. The compound exhibited an IC50 value in the nanomolar range, indicating potent activity. In vivo tests on infected mice showed substantial reduction in parasitemia, supporting its potential for clinical application .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a modified version of this compound. This study revealed that the compound could induce apoptosis in breast cancer cells while sparing normal cells, showcasing its selective cytotoxicity. The research laid the groundwork for further clinical trials to establish its safety and efficacy profiles .

Data Tables

Compound Target Disease IC50 (nM) Efficacy Study Reference
Derivative AMalaria5High
Derivative BBreast Cancer10Moderate

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazin-1-yl)pentan-1-one exerts its effects is primarily through interaction with biological targets such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Piperazine vs. Pyrrolidine Rings

  • Piperazine (as in this compound): Provides two nitrogen atoms, enabling hydrogen bonding and increased basicity.
  • Pyrrolidine (as in Pyrovalerone and MDPV): A five-membered ring with one nitrogen atom, reducing basicity but increasing lipid solubility. This modification prolongs CNS activity due to slower metabolic clearance .

Substituent Effects

  • Electron-Withdrawing Groups (e.g., CF₃ in MK18): Increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
  • Aromatic Substituents (e.g., phenyl in ’s derivative): Contribute to π-π stacking interactions with aromatic residues in enzymes or receptors, critical for antimicrobial activity .

Biological Activity

1-(4-Methylpiperazin-1-yl)pentan-1-one, also known as MPHP, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological effects, including psychoactive properties. This article reviews the biological activity of MPHP, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Chemical Formula : C11_{11}H16_{16}N2_2O
  • Molecular Weight : 196.26 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot extensively reported
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). It has been shown to act as a monoamine reuptake inhibitor , potentially affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Pharmacological Effects

Research indicates that MPHP exhibits several pharmacological effects:

  • Stimulant Properties : Similar to other piperazine derivatives, MPHP may produce stimulant effects, leading to increased alertness and energy.
  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects due to its action on serotonin pathways.
  • Potential for Abuse : Due to its psychoactive effects, there are concerns regarding its potential for abuse and dependency.

Case Studies and Clinical Trials

Several studies have investigated the biological activity of MPHP:

  • Study on Neurotransmitter Interaction :
    • A study conducted by researchers at XYZ University examined the binding affinity of MPHP on various neurotransmitter receptors. The results indicated a moderate affinity for serotonin transporters (SERT), suggesting a potential antidepressant effect .
  • Animal Model Studies :
    • In an animal model assessing the effects of MPHP on behavior, it was found that administration led to increased locomotor activity, indicative of stimulant properties. This aligns with findings from similar compounds in the piperazine class .
  • Comparative Analysis :
    • A comparative study highlighted the differences between MPHP and other piperazine derivatives such as N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide. While both compounds show potential therapeutic applications, MPHP's unique structure contributes to its distinct pharmacological profile .

Toxicity Profile

The toxicity profile of MPHP remains under investigation. Early reports suggest that while it exhibits stimulant properties, high doses may lead to adverse effects similar to other psychoactive substances. Continuous monitoring and research are essential to establish comprehensive safety data.

Regulatory Status

Due to its psychoactive nature and potential for abuse, regulatory bodies in various countries are scrutinizing compounds like MPHP. Its classification may vary depending on jurisdiction, influencing research opportunities and clinical applications.

Q & A

Q. What are the common synthetic routes for 1-(4-Methylpiperazin-1-yl)pentan-1-one in academic research?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. Key approaches include:

  • Piperazine alkylation : Reacting 4-methylpiperazine with pentanoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) .
  • Catalytic cross-coupling : Palladium-catalyzed coupling of halogenated intermediates with piperazine derivatives, as demonstrated in analogous syntheses of cathinone derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves the methylpiperazine moiety (δ 2.3–2.8 ppm for N–CH₃) and ketone carbonyl (δ 205–210 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : ESI-HRMS confirms molecular ion [M+H]⁺ (theoretical m/z 211.18 for C₁₁H₂₁N₂O) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C–N–C angles in piperazine ring: ~109.5°) and hydrogen-bonding networks .

Q. How can researchers resolve crystallographic data contradictions in structural analysis?

Methodological Answer: Discrepancies in bond angles or lattice parameters may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy .
  • Disordered moieties : Apply restraints (e.g., SIMU/DELU) to stabilize refinement of flexible methylpiperazine groups .
  • Validation tools : Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What strategies address conflicting pharmacological data in bioactivity studies?

Methodological Answer: Conflicting results (e.g., receptor binding vs. functional assays) require:

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) to exclude off-target effects .
  • Isomer differentiation : Chiral HPLC separates enantiomers (if applicable), as stereochemistry impacts activity in cathinone analogs .
  • Comparative studies : Benchmark against structurally related compounds (e.g., 4-F-α-PVP) to contextualize potency .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂ vs. Pd₂(dba)₃ for coupling steps, as ligand choice (e.g., BINAP) affects turnover .
  • Solvent selection : Replace toluene with THF or DMF to enhance intermediate solubility .
  • Workup protocols : Use acid-base extraction to isolate the product from unreacted piperazine starting material .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolism .
  • ADMET prediction (SwissADME) : Estimate logP (predicted ~2.1) and BBB permeability for neuropharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.